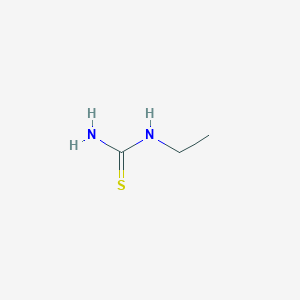

Ethylthiourea

描述

属性

IUPAC Name |

ethylthiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H8N2S/c1-2-5-3(4)6/h2H2,1H3,(H3,4,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMEHFXXZSWDEDB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H8N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0060804 | |

| Record name | Ethylthiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0060804 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

104.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White crystalline powder; [Alfa Aesar MSDS] | |

| Record name | N-Ethylthiourea | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6236 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

Water solubility= 23,857 mg/l | |

| Record name | N-ETHYLTHIOUREA | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6776 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.67 [mmHg] | |

| Record name | N-Ethylthiourea | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6236 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

625-53-6 | |

| Record name | Ethylthiourea | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=625-53-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Ethylthiourea | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000625536 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethylthiourea | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62921 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Thiourea, N-ethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethylthiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0060804 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl-2-thiourea | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.909 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYLTHIOUREA | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U54OR2E97E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | N-ETHYLTHIOUREA | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6776 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Ethylenethiourea: Pathways and Mechanisms

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of ethylenethiourea (B1671646) (ETU), a compound of significant industrial and academic interest. The document details the primary synthesis pathway, explores alternative routes, and elucidates the underlying reaction mechanisms. Quantitative data is summarized for comparative analysis, and detailed experimental protocols are provided for key methodologies. Visual diagrams generated using Graphviz are included to illustrate reaction pathways and experimental workflows, adhering to stringent design specifications for clarity and accessibility.

Core Synthesis Pathway: Ethylenediamine (B42938) and Carbon Disulfide

The most prevalent and industrially significant method for synthesizing ethylenethiourea (imidazolidine-2-thione) involves the reaction of ethylenediamine with carbon disulfide.[1][2] This method is well-documented and offers high yields of the desired product.

Reaction Mechanism

The synthesis proceeds through a two-step mechanism:

-

Formation of the Dithiocarbamate (B8719985) Intermediate: The reaction is initiated by the nucleophilic attack of one of the amino groups of ethylenediamine on the electrophilic carbon atom of carbon disulfide. This exothermic reaction forms an N-(2-aminoethyl)dithiocarbamic acid intermediate.[3] This intermediate exists as a zwitterion, H₃N⁺(CH₂)₂NHCS₂⁻.[3]

-

Intramolecular Cyclization and Dehydration: The second step involves the intramolecular cyclization of the dithiocarbamate intermediate. The terminal amino group attacks the thiocarbonyl carbon, leading to a tetrahedral intermediate. Subsequent elimination of a water molecule results in the formation of the stable five-membered ring of ethylenethiourea. The addition of an acid, such as hydrochloric acid, catalyzes this cyclization and dehydration step, driving the reaction to completion.[1] The prolonged heating mentioned in classical procedures is crucial for the conversion of the intermediate thiocarbamic acid into the final cyclic compound.[1]

Experimental Protocol: A Classic Approach

The following protocol is adapted from a well-established procedure published in Organic Syntheses.[1]

Materials:

-

Ethylenediamine (92%)

-

Carbon Disulfide

-

Ethanol (95%)

-

Water

-

Concentrated Hydrochloric Acid

-

Acetone

Procedure:

-

In a 2-liter round-bottomed flask, combine 120 g (1.83 moles) of 92% ethylenediamine, 300 ml of 95% ethanol, and 300 ml of water.

-

Attach an efficient reflux condenser to the flask. Place 121 ml of carbon disulfide in a separatory funnel attached to the top of the condenser.

-

Add approximately 15-20 ml of carbon disulfide to the flask and shake to initiate the reaction. The reaction is vigorous and may require cooling.

-

Once the reaction has started, place the flask in a water bath at 60°C. Add the remaining carbon disulfide at a rate that maintains a gentle reflux. This addition should take about 2 hours.

-

After the addition is complete, raise the bath temperature to 100°C and reflux the mixture for 1 hour.

-

Add 15 ml of concentrated hydrochloric acid and continue to reflux for 9-10 hours under a fume hood.

-

Cool the mixture in an ice bath.

-

Filter the product by suction on a Büchner funnel and wash with 200-300 ml of cold acetone.

-

The resulting white crystals of ethylenethiourea can be dried.

Yield: 156–167 g (83–89%) Melting Point: 197–198°C

Alternative Synthesis Pathways

While the reaction of ethylenediamine and carbon disulfide is the most common, several other methods for the synthesis of ethylenethiourea have been reported. These alternative routes may offer advantages in specific contexts, such as milder reaction conditions or the avoidance of hazardous reagents.

From Ethylenediamine and Thiophosgene (B130339)

An alternative approach involves the use of thiophosgene (CSCl₂) as the thiocarbonyl source. The reaction with ethylenediamine proceeds readily to form ethylenethiourea. However, the high toxicity and hazardous nature of thiophosgene limit the widespread use of this method.

From Ethylenediamine and Potassium Thiocyanate

N-substituted 1-amino-2,3-dihydro-1H-imidazole-2-thiones can be synthesized in a one-pot reaction of a hydrazine, a bromoketone, and potassium thiocyanate.[4] A variation of this could potentially be adapted for ethylenethiourea synthesis starting from a suitable precursor.

Catalytic Synthesis using ZnO/Al₂O₃

A heterogeneous and reusable catalyst system composed of ZnO/Al₂O₃ has been reported for the synthesis of imidazolidine-2-thione from ethylenediamine and carbon disulfide.[4] This method offers the advantage of easier catalyst separation and potential for continuous flow processes. The reaction is typically carried out in an autoclave at elevated temperatures (e.g., 100°C).[4]

Quantitative Data Summary

The following table summarizes the quantitative data for different synthesis methods of ethylenethiourea, allowing for a comparative analysis of their efficiencies.

| Synthesis Method | Reagents | Catalyst/Promoter | Reaction Time | Temperature (°C) | Yield (%) | Reference |

| Standard Method | Ethylenediamine, Carbon Disulfide | HCl | ~12 hours | 60-100 | 83-89 | [1] |

| Heterogeneous Catalysis | Ethylenediamine, Carbon Disulfide | ZnO/Al₂O₃ | 2 hours | 100 | High | [4] |

| Carbon Tetrabromide Promoted | Ethylenediamine, Carbon Disulfide | CBr₄ | Short | Room Temp. | High |

Characterization of the Intermediate

The key intermediate in the primary synthesis pathway is N-(2-aminoethyl)dithiocarbamic acid. Its formation and structure have been studied, and it is known to exist as a zwitterion in the solid state.[3]

Spectroscopic Data (Reference Data for Dithiocarbamates):

-

FTIR (KBr, cm⁻¹): Dithiocarbamates typically show characteristic bands for N-H stretching, C-N stretching, and C=S stretching. The presence of a broad amine salt absorption and the C=S stretch would be indicative of the zwitterionic intermediate.

-

¹H NMR (CDCl₃, δ): The proton NMR spectrum would be expected to show signals corresponding to the two methylene (B1212753) groups of the ethylenediamine backbone. The chemical shifts would be influenced by the neighboring amino and dithiocarbamate groups.

-

¹³C NMR (CDCl₃, δ): The carbon NMR spectrum would show signals for the methylene carbons and a characteristic downfield signal for the thiocarbonyl carbon (C=S) of the dithiocarbamate group.

This technical guide provides a solid foundation for researchers and professionals working with ethylenethiourea. The detailed protocols, mechanistic insights, and comparative data are intended to facilitate a deeper understanding of its synthesis and to aid in the development of new and improved synthetic methodologies.

References

An In-depth Technical Guide to the Physical and Chemical Properties of N-Ethylthiourea

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of N-ethylthiourea. It is designed to be a valuable resource for researchers, scientists, and professionals involved in drug development and related fields. This guide includes summarized quantitative data, detailed experimental protocols, and visualizations of key processes and pathways.

Chemical Identity and Physical Properties

N-ethylthiourea is a simple thiourea (B124793) derivative with a single ethyl substituent. Its fundamental properties are summarized in the table below.

| Property | Value | Reference |

| IUPAC Name | ethylthiourea | [1] |

| Synonyms | 1-Ethylthiourea, ETU | [1] |

| CAS Number | 625-53-6 | [1] |

| Molecular Formula | C₃H₈N₂S | [1] |

| Molecular Weight | 104.17 g/mol | |

| Appearance | White crystalline powder | |

| Melting Point | 108-110 °C | [2] |

| Boiling Point | Decomposes | |

| Solubility | Soluble in water and methanol. | [2] |

| pKa | Not available |

Spectroscopic Data

A ¹H NMR spectrum of N-ethylthiourea would be expected to show signals corresponding to the ethyl group protons and the amine protons. The ethyl group would exhibit a triplet for the methyl protons and a quartet for the methylene (B1212753) protons, coupled to each other. The amine protons would likely appear as broad singlets.

The ¹³C NMR spectrum of N-ethylthiourea is expected to show three distinct signals corresponding to the thiocarbonyl carbon (C=S), the methylene carbon (-CH₂-), and the methyl carbon (-CH₃). The thiocarbonyl carbon would appear significantly downfield.

The FT-IR spectrum of N-ethylthiourea will show characteristic absorption bands for the N-H, C-H, C-N, and C=S functional groups. Key expected vibrational frequencies are detailed in the table below.

| Functional Group | Vibration | Expected Wavenumber (cm⁻¹) |

| N-H | Stretch | 3400-3200 (broad) |

| C-H (sp³) | Stretch | 3000-2850 |

| C=S | Stretch | 1200-1050 |

| C-N | Stretch | 1400-1200 |

The electron ionization mass spectrum of N-ethylthiourea would show a molecular ion peak (M⁺) at m/z 104. Common fragmentation patterns for alkylthioureas involve cleavage adjacent to the central carbon atom.

Experimental Protocols

This section provides detailed methodologies for the synthesis and analysis of N-ethylthiourea.

A general and effective method for the synthesis of N-ethylthiourea is the reaction of ethyl isothiocyanate with ammonia.[3]

Materials:

-

Ethyl isothiocyanate

-

Concentrated ammonium (B1175870) hydroxide (B78521) solution

-

Ice water

-

Ethanol (B145695) (for recrystallization, optional)

-

Three-necked flask equipped with a stirrer, reflux condenser, and dropping funnel

-

Water bath

-

Filtration apparatus

Procedure:

-

In a three-necked flask, place concentrated ammonium hydroxide solution.

-

With stirring, add ethyl isothiocyanate dropwise over a period of 1 hour. The reaction may be exothermic, and cooling may be necessary to control the rate.

-

After the addition is complete, heat the solution on a water bath for 30 minutes to remove excess ammonia.

-

Cool the solution in an ice bath to crystallize the N-ethylthiourea.

-

Collect the crystals by filtration and wash with ice water.

-

The crude product can be further purified by recrystallization from ethanol if necessary.

The following is a general HPLC method that can be adapted for the analysis of N-ethylthiourea, based on methods for similar compounds like ethylene (B1197577) thiourea.[4][5]

Instrumentation:

-

High-Performance Liquid Chromatograph (HPLC)

-

UV Detector

-

C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

Chromatographic Conditions:

-

Mobile Phase: A mixture of a buffer (e.g., 0.01 M phosphate (B84403) buffer, pH 4.5) and an organic modifier like acetonitrile (B52724) or methanol. The exact ratio should be optimized for best separation.

-

Flow Rate: 1.0 mL/min

-

Detection Wavelength: Approximately 230-240 nm

-

Injection Volume: 10-20 µL

-

Column Temperature: Ambient or controlled at a specific temperature (e.g., 30 °C)

Sample Preparation:

-

Dissolve a known amount of the N-ethylthiourea sample in the mobile phase or a suitable solvent.

-

Filter the sample through a 0.45 µm syringe filter before injection.

Potential Biological Activity and Signaling Pathway

While direct studies on the biological signaling pathways of N-ethylthiourea are limited, the closely related compound, ethylene thiourea (ETU), is a known inhibitor of thyroid peroxidase (TPO).[6] TPO is a critical enzyme in the biosynthesis of thyroid hormones.[7] It is plausible that N-ethylthiourea could exhibit a similar inhibitory effect on this pathway.

The proposed mechanism of inhibition by thiourea-like compounds involves interference with the function of TPO, which catalyzes the iodination of tyrosine residues on thyroglobulin and the coupling of these residues to form the thyroid hormones triiodothyronine (T3) and thyroxine (T4).

Disclaimer: The information provided in this technical guide is for research and informational purposes only. N-ethylthiourea may have hazardous properties and should be handled with appropriate safety precautions by trained professionals.

References

- 1. This compound | C3H8N2S | CID 3032338 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Determination of ethylene thiourea in urine by HPLC-DAD - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Mechanism of thyroid peroxidase inhibition by ethylenethiourea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Thyroid peroxidase - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

Ethylenethiourea: A Comprehensive Toxicological Profile and Carcinogenic Assessment

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Ethylenethiourea (B1671646) (ETU), a primary metabolite and degradation product of ethylene (B1197577) bisdithiocarbamate (EBDC) fungicides, is also utilized as a vulcanization accelerator in the rubber industry. This document provides a comprehensive technical overview of the toxicological profile and carcinogenic potential of ETU, intended for researchers, scientists, and professionals in drug development. Extensive analysis of acute, subchronic, and chronic toxicity data reveals the thyroid gland as the principal target organ. The carcinogenic activity of ETU has been demonstrated in rodent models, primarily affecting the thyroid gland, liver, and pituitary gland. The primary mechanism of thyroid toxicity and carcinogenicity is the inhibition of the thyroid peroxidase enzyme, leading to hormonal imbalance and subsequent proliferative changes. While genotoxic effects have been observed at high concentrations, the consensus suggests that ETU's carcinogenicity, particularly in the thyroid, is mediated through a non-genotoxic, threshold-based mechanism. This guide synthesizes quantitative data from key studies, details experimental methodologies, and provides visual representations of critical pathways and workflows to facilitate a thorough understanding of the risks associated with ETU exposure.

Toxicological Profile

The toxicological effects of ethylenethiourea have been extensively studied across various species and exposure durations. The primary target organ for ETU toxicity is the thyroid gland.

Acute Toxicity

ETU exhibits low to moderate acute toxicity. The primary cause of death at high doses is reported to be lung edema[1].

Table 1: Acute Toxicity of Ethylenethiourea

| Species | Route of Administration | LD50 | Reference |

| Rat | Oral | 1832 mg/kg bw | Graham et al., 1972[1] |

Subchronic and Chronic Toxicity

Repeated exposure to ETU leads to significant effects on the thyroid gland. Studies have established No-Observed-Adverse-Effect Levels (NOAELs) and Lowest-Observed-Adverse-Effect Levels (LOAELs) based on thyroid hyperplasia.

Table 2: Subchronic and Chronic Toxicity of Ethylenethiourea

| Species | Study Duration | Route | NOAEL | LOAEL | Key Effects | Reference |

| Rat | 90 days | Dietary | 50 ppm | 100 ppm | Slight thyroid hyperplasia | Graham and Hansen, 1972[2] |

| Rat | 6 months | Dietary | 25 ppm (1.25 mg/kg/day) | - | - | Graham et al., 1975[2] |

| Rat | 1 year | Dietary | - | 5 ppm (0.25 mg/kg/day) | Thyroid hyperplasia | Graham et al., 1975[2] |

| Mouse | 90 days | Dietary | 10 ppm (1.72 mg/kg/day - males; 2.38 mg/kg/day - females) | 100 ppm | Increased thyroid hyperplasia, increased liver weight (females) | Rohm and Haas, 1985 (as cited in EPA, 1998)[2] |

Metabolism and Toxicokinetics

Ethylenethiourea is readily absorbed and rapidly excreted, primarily in the urine. A significant portion of the administered dose is excreted unchanged[1]. Metabolism of ETU is not extensive in rats, with ethylene urea (B33335) being a minor metabolite[1]. In mice, metabolism appears to be more significant, with different pathways observed compared to rats[3]. The half-life of ETU in the blood of pregnant rats is approximately 9.4 hours, while in pregnant mice, it is shorter at 5.5 hours[3].

Carcinogenic Potential

Ethylenethiourea is classified as a probable human carcinogen (Group B2) by the U.S. Environmental Protection Agency (EPA) and is reasonably anticipated to be a human carcinogen by the National Toxicology Program (NTP), based on sufficient evidence from animal studies[1][4].

Target Organs and Tumor Types

The primary target organs for ETU-induced carcinogenicity in rodents are the thyroid gland, liver, and pituitary gland.

-

Thyroid Gland: Follicular cell adenomas and carcinomas are consistently observed in both rats and mice following chronic dietary exposure[4][5][6].

-

Liver: Hepatocellular carcinomas have been observed in mice[4][5].

-

Pituitary Gland: Adenomas of the pars distalis have been noted in mice[4][5].

Carcinogenicity Studies in Rodents

Comprehensive studies, particularly those conducted by the National Toxicology Program (NTP), have provided detailed quantitative data on the carcinogenic effects of ETU.

Table 3: Carcinogenicity of Ethylenethiourea in F344/N Rats (NTP TR-388)

| Exposure Group (ppm) | Sex | Organ | Finding | Incidence |

| 0 (Control) | Male | Thyroid Gland | Follicular Cell Adenoma | 0/50 |

| 0 (Control) | Male | Thyroid Gland | Follicular Cell Carcinoma | 0/50 |

| 83 | Male | Thyroid Gland | Follicular Cell Adenoma | 11/50 |

| 83 | Male | Thyroid Gland | Follicular Cell Carcinoma | 2/50 |

| 250 | Male | Thyroid Gland | Follicular Cell Adenoma | 18/50 |

| 250 | Male | Thyroid Gland | Follicular Cell Carcinoma | 20/50 |

| 0 (Control) | Female | Thyroid Gland | Follicular Cell Adenoma | 1/50 |

| 0 (Control) | Female | Thyroid Gland | Follicular Cell Carcinoma | 0/50 |

| 83 | Female | Thyroid Gland | Follicular Cell Adenoma | 4/50 |

| 83 | Female | Thyroid Gland | Follicular Cell Carcinoma | 1/50 |

| 250 | Female | Thyroid Gland | Follicular Cell Adenoma | 11/50 |

| 250 | Female | Thyroid Gland | Follicular Cell Carcinoma | 16/50 |

Table 4: Carcinogenicity of Ethylenethiourea in B6C3F1 Mice (NTP TR-388)

| Exposure Group (ppm) | Sex | Organ | Finding | Incidence |

| 0 (Control) | Male | Thyroid Gland | Follicular Cell Adenoma | 0/50 |

| 0 (Control) | Male | Thyroid Gland | Follicular Cell Carcinoma | 0/50 |

| 330 | Male | Thyroid Gland | Follicular Cell Adenoma | 2/50 |

| 330 | Male | Thyroid Gland | Follicular Cell Carcinoma | 1/50 |

| 1000 | Male | Thyroid Gland | Follicular Cell Adenoma | 11/50 |

| 1000 | Male | Thyroid Gland | Follicular Cell Carcinoma | 14/50 |

| 0 (Control) | Male | Liver | Hepatocellular Adenoma | 11/50 |

| 0 (Control) | Male | Liver | Hepatocellular Carcinoma | 8/50 |

| 330 | Male | Liver | Hepatocellular Adenoma | 21/50 |

| 330 | Male | Liver | Hepatocellular Carcinoma | 15/50 |

| 1000 | Male | Liver | Hepatocellular Adenoma | 18/50 |

| 1000 | Male | Liver | Hepatocellular Carcinoma | 27/50 |

| 0 (Control) | Female | Thyroid Gland | Follicular Cell Adenoma | 1/50 |

| 0 (Control) | Female | Thyroid Gland | Follicular Cell Carcinoma | 0/50 |

| 330 | Female | Thyroid Gland | Follicular Cell Adenoma | 6/50 |

| 330 | Female | Thyroid Gland | Follicular Cell Carcinoma | 3/50 |

| 1000 | Female | Thyroid Gland | Follicular Cell Adenoma | 11/50 |

| 1000 | Female | Thyroid Gland | Follicular Cell Carcinoma | 18/50 |

| 0 (Control) | Female | Liver | Hepatocellular Adenoma | 3/50 |

| 0 (Control) | Female | Liver | Hepatocellular Carcinoma | 1/50 |

| 330 | Female | Liver | Hepatocellular Adenoma | 18/50 |

| 330 | Female | Liver | Hepatocellular Carcinoma | 11/50 |

| 1000 | Female | Liver | Hepatocellular Adenoma | 21/50 |

| 1000 | Female | Liver | Hepatocellular Carcinoma | 24/50 |

| 0 (Control) | Female | Pituitary Gland | Adenoma (Pars Distalis) | 17/49 |

| 330 | Female | Pituitary Gland | Adenoma (Pars Distalis) | 30/50 |

| 1000 | Female | Pituitary Gland | Adenoma (Pars Distalis) | 33/50 |

Genotoxicity

The genotoxicity of ethylenethiourea is a subject of some debate. While some studies have reported positive results for gene mutations and chromosomal aberrations, these effects are generally observed at high concentrations and the overall potency is considered weak[7][8]. Several authorities have concluded that ETU is not a mammalian genotoxin[9]. This suggests that the carcinogenic effects of ETU, particularly on the thyroid, are likely mediated by a non-genotoxic mechanism.

Mechanism of Action

The primary mechanism underlying the thyroid toxicity and carcinogenicity of ethylenethiourea is the inhibition of thyroid peroxidase (TPO)[10][11].

References

- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 2. In vitro assessment of thyroid peroxidase inhibition by chemical exposure: comparison of cell models and detection methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. publications.iarc.who.int [publications.iarc.who.int]

- 4. Ethylene Thiourea - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. academic.oup.com [academic.oup.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Abstract for TR-388 [ntp.niehs.nih.gov]

- 10. NTP Toxicology and Carcinogenesis Studies of Ethylene Thiourea (CAS: 96-45-7) in F344 Rats and B6C3F1 Mice (Feed Studies) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Rodent diets for carcinogenesis studies - PubMed [pubmed.ncbi.nlm.nih.gov]

The Environmental Fate and Degradation of Ethylenethiourea: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ethylenethiourea (B1671646) (ETU), a primary degradation product and metabolite of the widely used ethylenebisdithiocarbamate (EBDC) fungicides such as mancozeb, maneb, and zineb, is a compound of significant environmental and toxicological concern.[1][2][3][4][5] Its high polarity and water solubility contribute to its potential for groundwater contamination, while its classification as a probable human carcinogen and a known thyroid toxicant necessitates a thorough understanding of its environmental persistence and degradation pathways.[1][5][6][7] This technical guide provides a comprehensive overview of the environmental fate of ETU, detailing its abiotic and biotic degradation mechanisms, summarizing key quantitative data, outlining experimental protocols for its study, and visualizing its degradation and toxicological pathways.

Physicochemical Properties and Environmental Mobility

ETU is a polar and relatively stable molecule with high water solubility, which governs its environmental mobility.[1][2] It exhibits weak adsorption to soil particles, leading to a higher potential for leaching into groundwater compared to its parent EBDC fungicides.[2] While bioaccumulation is not considered a primary concern for ETU, its mobility in soil and water systems makes it a potential contaminant of drinking water sources.[8]

Degradation of Ethylenethiourea

The environmental persistence of ETU is determined by a combination of biotic and abiotic degradation processes. Biotic degradation by microorganisms is the predominant pathway for ETU dissipation in soil.[3][4][6]

Biotic Degradation

Microbial degradation is significantly more effective than abiotic processes, accounting for over 95% of ETU decomposition in soil and water systems.[4][6] This degradation occurs under both aerobic and anaerobic conditions and is highly dependent on temperature.[4] The primary metabolite of microbial degradation is ethyleneurea (EU), which is subsequently mineralized to carbon dioxide (CO₂).[1]

-

Aerobic Degradation: In the presence of oxygen, microbial communities in soil rapidly degrade ETU. Studies under tropical conditions have reported half-lives as short as 1.5 hours in active soils.[1][2]

-

Anaerobic Degradation: ETU also degrades under anaerobic conditions, a process that can be enhanced by the presence of nitrate.[4]

Abiotic Degradation

While less significant than biotic processes, abiotic degradation contributes to the overall environmental fate of ETU.

-

Hydrolysis: ETU is exceptionally stable to hydrolysis across a wide pH range (5-9), even at elevated temperatures.[9] However, under certain tropical conditions, hydrolysis has been suggested as a more significant decay mechanism in water.[1][2]

-

Photolysis: In aqueous solutions, ETU is stable to direct sunlight. However, its degradation is accelerated in the presence of photosensitizers (e.g., riboflavin, acetone) and dissolved oxygen. The photolytic half-life in natural waters is estimated to be between 1 to 4 days.[1] Key photodegradation products include ethyleneurea (EU), glycine, hydantoin, and Jaffe's base.[1] Advanced oxidation processes, such as the photo-Fenton reaction and UV/H₂O₂, have been shown to effectively mineralize ETU in water.[10]

Quantitative Degradation Data

The following tables summarize the quantitative data on the degradation of ethylenethiourea from various studies.

Table 1: Half-life of Ethylenethiourea in Soil

| Condition | Soil Type | Half-life (t½) | Reference(s) |

| Aerobic, Tropical (Active) | Not Specified | 1.5 hours | [1][2] |

| Aerobic, Tropical (Sterilized) | Not Specified | 28 hours | [1][2] |

| Aerobic, Lab (20°C) | Not Specified | 0.69 days | [11] |

| Field Conditions | Not Specified | < 1 week | [1] |

| Anaerobic | Sandy | Decay rates of 2.41-3.80 µg/kg soil-day | [9] |

Table 2: Half-life of Ethylenethiourea in Water

| Condition | Water Type | Half-life (t½) | Reference(s) |

| Natural, Tropical | Not Specified | 115 hours | [1][2] |

| Sterile, Tropical | Not Specified | 99 hours | [1][2] |

| Tap Water (20°C) | Tap Water | Stable for 150 days | [4] |

| Photolysis (with sensitizers) | Natural Water | 1-4 days | [1] |

Table 3: Efficacy of Advanced Oxidation Processes for ETU Degradation in Water

| Process | Conditions | Degradation/Mineralization | Time | Reference(s) |

| UV/H₂O₂ | [H₂O₂]₀ = 400 mg L⁻¹ | ~77% mineralization | 120 min | [10][12] |

| Photo-Fenton | [H₂O₂]₀ = 800 mg L⁻¹, [Fe²⁺] = 400 mg L⁻¹ | 70% mineralization | Not Specified | [10][12] |

Experimental Protocols

This section details the methodologies for key experiments used to assess the environmental fate and degradation of ethylenethiourea.

Aerobic Soil Degradation Study (Following OECD Guideline 307)

This protocol outlines a laboratory experiment to determine the rate and pathway of aerobic degradation of ETU in soil.

-

Soil Collection and Preparation:

-

Collect fresh, sieved (<2 mm) soil from a site with no recent pesticide application.[13]

-

Characterize the soil for properties such as pH, organic carbon content, texture, and microbial biomass.[13][14]

-

Adjust the soil moisture to 40-60% of its maximum water-holding capacity and pre-incubate in the dark at the desired temperature for several days to allow microbial activity to stabilize.[15]

-

-

Experimental Setup (Microcosms):

-

Prepare replicate microcosms, typically glass flasks or jars.[13]

-

For each replicate, weigh a specific amount of the pre-incubated soil (e.g., 50-100 g).

-

Prepare a stock solution of ¹⁴C-labeled ETU of known specific activity.

-

Fortify the soil in each microcosm with the ¹⁴C-ETU solution to achieve the desired concentration. Ensure even distribution.

-

Include sterile control microcosms prepared with autoclaved or gamma-irradiated soil to distinguish between biotic and abiotic degradation.

-

Each microcosm should be equipped with a trap for volatile organics and a CO₂ trap (e.g., a vial containing a sodium hydroxide (B78521) solution) to measure mineralization.[14]

-

-

Incubation and Sampling:

-

Incubate the microcosms in the dark at a constant temperature (e.g., 20-25°C).[15]

-

Maintain aerobic conditions by ensuring adequate headspace or by periodically flushing with air.

-

At specified time intervals, destructively sample replicate microcosms.

-

Analyze the CO₂ traps for radioactivity to quantify mineralization.

-

-

Analysis:

-

Extract ETU and its metabolites from the soil samples using an appropriate solvent (e.g., methanol (B129727), acetonitrile).

-

Analyze the extracts using High-Performance Liquid Chromatography (HPLC) with a radiodetector to quantify ETU and its transformation products. Identification of metabolites can be confirmed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

-

Determine the non-extractable residues through combustion of the extracted soil.

-

-

Data Analysis:

Analytical Method for ETU in Water by LC-MS/MS

This method provides high sensitivity and selectivity for the quantification of ETU in water samples.

-

Sample Preparation:

-

For samples containing suspended solids, filter through a 0.45 µm filter.

-

To an aliquot of the water sample (e.g., 10 mL), add an internal standard (e.g., ¹³C₂,¹⁵N₂-ETU) to correct for matrix effects and variations in instrument response.

-

-

Solid Phase Extraction (SPE) - Optional for clean-up and concentration:

-

Condition an appropriate SPE cartridge (e.g., a polymeric reversed-phase sorbent) with methanol followed by deionized water.

-

Load the water sample onto the cartridge.

-

Wash the cartridge with deionized water to remove interfering substances.

-

Elute ETU with a suitable solvent such as methanol or acetonitrile.

-

Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the mobile phase.

-

-

LC-MS/MS Analysis:

-

Liquid Chromatography:

-

Column: C18 reversed-phase column.

-

Mobile Phase: A gradient of water and methanol or acetonitrile, both containing a small amount of a modifier like formic acid or ammonium (B1175870) acetate (B1210297) to improve ionization.

-

Flow Rate: Typically 0.2-0.5 mL/min.

-

Injection Volume: 5-20 µL.

-

-

Mass Spectrometry:

-

Ionization Source: Electrospray Ionization (ESI) in positive mode.

-

Detection: Multiple Reaction Monitoring (MRM) mode. Monitor at least two transitions from the precursor ion (the protonated molecule of ETU) to specific product ions for quantification and confirmation.

-

-

-

Quantification:

-

Prepare a calibration curve using standards of known ETU concentrations in a matrix similar to the samples.

-

Quantify the ETU concentration in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

-

Visualizations

Environmental Degradation Pathway of Ethylenethiourea

Experimental Workflow for a Soil Degradation Study

Signaling Pathway of ETU-induced Thyroid Disruption

Conclusion

Ethylenethiourea is a mobile and relatively persistent degradation product of EBDC fungicides with established toxicological concerns. Its environmental fate is primarily dictated by microbial degradation in soil and, to a lesser extent, by photolysis in water. The data and protocols presented in this guide are intended to provide researchers, scientists, and drug development professionals with a robust framework for evaluating the environmental risk and toxicological profile of ETU and similar compounds. A thorough understanding of its degradation kinetics and pathways is essential for developing strategies to mitigate its environmental impact and protect human health.

References

- 1. researchgate.net [researchgate.net]

- 2. research.wur.nl [research.wur.nl]

- 3. Mechanism of thyroid peroxidase inhibition by ethylenethiourea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Degradation of ethylenethiourea (ETU) in oxic and anoxic sandy aquifers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Drinking water guideline for ethylene thiourea, a metabolite of ethylene bisdithiocarbamate fungicides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Ethylene thiourea - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. Ethylenethiourea | C3H6N2S | CID 2723650 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Ethylenethiourea [sitem.herts.ac.uk]

- 12. Degradation of ethylenethiourea pesticide metabolite from water by photocatalytic processes [pubmed.ncbi.nlm.nih.gov]

- 13. Biodegradation of Pesticides at the Limit: Kinetics and Microbial Substrate Use at Low Concentrations - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 15. Route and rate of degradation in soil – aerobic and anaerobic soil metabolism | Pesticide Registration Toolkit | 联合国粮食及 农业组织 [fao.org]

- 16. mdpi.com [mdpi.com]

Early Investigations into Ethylenethiourea as a Vulcanization Accelerator for Polychloroprene Rubber: A Technical Review

For Researchers, Scientists, and Drug Development Professionals

Introduction

The advent of synthetic elastomers marked a pivotal moment in materials science. Among these, polychloroprene, commercially known as Neoprene, introduced by DuPont in the 1930s, offered a suite of desirable properties, including resistance to oil, ozone, and heat. However, to achieve optimal physical characteristics, a process of vulcanization, or cross-linking, was necessary. Early research into vulcanization systems for polychloroprene identified ethylenethiourea (B1671646) (ETU), also known as 2-mercaptoimidazoline, as a highly effective accelerator, particularly for non-sulfur-modified grades. This technical guide delves into the foundational studies of ETU as a vulcanization accelerator for polychloroprene, focusing on the proposed mechanisms and experimental frameworks of the era.

Core Vulcanization System Components in Early Studies

Initial research established a standard vulcanization system for non-sulfur modified polychloroprene, such as Neoprene Type W. This system consistently involved a combination of the polymer, metal oxides as acid acceptors and activators, and an organic accelerator.

| Component | Chemical Name | Typical Role |

| Base Polymer | Polychloroprene (e.g., Neoprene Type W) | The elastomer to be cross-linked. |

| Accelerator | Ethylenethiourea (ETU) / 2-Imidazolidinethione | To increase the rate of vulcanization. |

| Activator/Acid Acceptor | Zinc Oxide (ZnO) | Activates the accelerator and neutralizes HCl. |

| Acid Acceptor | Magnesium Oxide (MgO) | Neutralizes trace amounts of hydrogen chloride. |

The "Bisalkylation Theory" of Neoprene Vulcanization

A critical breakthrough in understanding the vulcanization of polychloroprene with ethylenethiourea was the "Bisalkylation Theory of Neoprene Vulcanization," proposed by Kovacic in 1955.[1] This theory provided a chemical explanation for the cross-linking mechanism, highlighting the unique structural features of the polychloroprene molecule.

The theory posits that the vulcanization process is fundamentally different from that of natural rubber. The key to this difference lies in the small percentage of chlorine atoms that are in a labile, tertiary allylic position due to 1,2-polymerization of the chloroprene (B89495) monomer.[1] These reactive sites are the primary points of cross-linking.

The proposed mechanism can be visualized as a multi-step process:

Caption: Proposed mechanism of ETU-accelerated vulcanization of polychloroprene.

Experimental Protocols of Early Studies

Caption: General experimental workflow for early ETU vulcanization studies.

A representative compounding recipe, based on the components mentioned in early literature, would likely resemble the following:

| Ingredient | Parts per Hundred Rubber (phr) |

| Neoprene Type W | 100 |

| Magnesium Oxide (MgO) | 4 |

| Zinc Oxide (ZnO) | 5 |

| Ethylenethiourea (ETU) | 0.5 - 2.0 |

| Stearic Acid | 0.5 - 1.0 |

| Antioxidant | 1 - 2 |

| Carbon Black (optional filler) | As required |

The compounded rubber would then be vulcanized in a heated press at a specific temperature and for a set duration to achieve optimal cross-linking.

Quantitative Data from Early Studies

Detailed quantitative data from the initial studies on ETU as a vulcanization accelerator are scarce in currently accessible literature. However, the research of that era would have focused on measuring the physical properties of the vulcanized rubber to determine the effectiveness of the accelerator. The following table illustrates the types of data that would have been collected. The values presented are hypothetical and representative of the expected trends.

| ETU Concentration (phr) | Cure Time (min) @ 150°C | Tensile Strength (MPa) | Elongation at Break (%) | 300% Modulus (MPa) |

| 0.0 | 60 | Low | High | Low |

| 0.5 | 30 | Increased | Moderate | Increased |

| 1.0 | 15 | High | Moderate | High |

| 2.0 | 10 | Very High | Lower | Very High |

Conclusion

References

A Technical Guide to the Structural Characterization of Ethylthiourea Derivatives

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the core analytical techniques used for the structural characterization of ethylthiourea derivatives. It includes detailed experimental protocols, tabulated quantitative data from literature, and workflow visualizations to support research and development in medicinal chemistry.

Introduction to this compound Derivatives

Thiourea (B124793) and its derivatives are a versatile class of organosulfur compounds with a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, anticancer, and antioxidant properties.[1] The core structure is analogous to urea, but the replacement of the oxygen atom with sulfur imparts distinct chemical properties and biological activities.[2] this compound derivatives, specifically, are synthesized by incorporating an ethyl group into the thiourea scaffold. Their biological function is intrinsically linked to the three-dimensional arrangement of atoms and the nature of substituents on the thiourea core, making precise structural characterization a critical step in drug discovery and development.[3]

Core Methodologies for Structural Characterization

The definitive elucidation of an this compound derivative's structure relies on a combination of spectroscopic and diffraction techniques. The most powerful of these are Single-Crystal X-ray Diffraction, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).

-

Single-Crystal X-ray Diffraction (SCXRD): This is the gold standard for unambiguously determining the three-dimensional molecular structure of a compound in the solid state.[4] By analyzing the diffraction pattern of X-rays passing through a single crystal, it is possible to determine atomic positions, bond lengths, bond angles, and intermolecular interactions with high precision.[5]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is an unparalleled tool for determining the structure of organic compounds in solution.[6][7] It provides detailed information about the chemical environment, connectivity, and stereochemistry of magnetically active nuclei, primarily ¹H and ¹³C.[8]

-

Electrospray Ionization Mass Spectrometry (ESI-MS): ESI-MS is a soft ionization technique used to determine the molecular weight of a compound with high accuracy.[9] It provides the molecular formula (with high-resolution instruments) and can offer structural clues through the analysis of fragmentation patterns in tandem MS (MS/MS) experiments.[10][11]

Experimental Protocols

Detailed methodologies for the synthesis and characterization of a representative this compound derivative are provided below.

This protocol describes a general and robust method for synthesizing N,N'-disubstituted thioureas.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve the desired aromatic amine (1.0 equivalent) in a suitable solvent such as dichloromethane (B109758) or acetone.

-

Reagent Addition: To the stirred solution, add ethyl isothiocyanate (1.0 equivalent) dropwise at room temperature.

-

Reaction: Stir the mixture at room temperature or under gentle reflux. The reaction progress can be monitored by thin-layer chromatography (TLC). Reactions are often complete within a few hours.

-

Work-up: Upon completion, reduce the solvent volume using a rotary evaporator. If a precipitate forms, it can be collected by filtration.

-

Purification: The crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure this compound derivative.[2][12]

This protocol outlines the major steps for determining a crystal structure.[5]

-

Crystallization: Grow single crystals suitable for diffraction (typically >0.1 mm in all dimensions) by slow evaporation of a saturated solution of the purified compound, vapor diffusion, or slow cooling.[13]

-

Crystal Mounting: Carefully select a high-quality, single crystal and mount it on a goniometer head.

-

Data Collection: Place the crystal on a diffractometer. An intense beam of monochromatic X-rays is directed at the crystal, which is rotated to collect a full sphere of diffraction data.[14]

-

Structure Solution: The diffraction pattern (intensities and positions of reflections) is processed. The phase problem is solved using direct methods or Patterson methods to generate an initial electron density map.

-

Structure Refinement: An atomic model is built into the electron density map. The positions and thermal parameters of the atoms are refined against the experimental data to improve the fit, resulting in a final, validated crystal structure.[5]

This protocol is for acquiring standard ¹H and ¹³C NMR spectra.

-

Sample Preparation: Accurately weigh and dissolve 5-10 mg of the purified this compound derivative in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard NMR tube.[8] Add a small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), for chemical shift calibration.[7]

-

Instrument Setup: Place the NMR tube in the spectrometer's probe. Lock the spectrometer on the deuterium (B1214612) signal of the solvent and shim the magnetic field to achieve homogeneity.

-

¹H NMR Acquisition: Acquire the ¹H spectrum. Key parameters include the spectral width, acquisition time, and relaxation delay. A relaxation delay of at least five times the longest T1 relaxation time is recommended for quantitative analysis.[15]

-

¹³C NMR Acquisition: Acquire the ¹³C spectrum, typically with broadband proton decoupling to produce a spectrum with a single peak for each unique carbon atom.[16] Due to the low natural abundance of ¹³C and longer relaxation times, more scans are required compared to ¹H NMR.[17]

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phasing the spectrum, and integrating the signals.

This protocol outlines the general procedure for ESI-MS.

-

Sample Preparation: Prepare a dilute solution of the purified compound (typically 1-10 µg/mL) in a volatile solvent compatible with ESI, such as methanol, acetonitrile, or a water/organic solvent mixture.[18] High concentrations of non-volatile salts or buffers should be avoided.[18]

-

Infusion: Introduce the sample into the ESI source via direct infusion using a syringe pump or through a liquid chromatography (LC) system.[9]

-

Ionization: Apply a high voltage to the capillary tip, nebulizing the sample into a fine mist of charged droplets. A heated drying gas assists in solvent evaporation, leading to the formation of gas-phase ions (e.g., [M+H]⁺ or [M+Na]⁺).[19]

-

Mass Analysis: The generated ions are guided into the mass analyzer (e.g., quadrupole, time-of-flight, or Orbitrap), which separates them based on their mass-to-charge ratio (m/z).

-

Data Acquisition: The detector records the abundance of ions at each m/z value, generating a mass spectrum. For structural analysis, a precursor ion can be selected and fragmented to produce a tandem (MS/MS) spectrum.[10]

Data Presentation

The following tables summarize representative quantitative data for this compound derivatives based on published literature.

This table presents crystallographic data for 1-ethyl-3-(3-methoxyphenyl)thiourea.[2][12][20]

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| Unit Cell Dimensions | |

| a (Å) | 11.0797(7) |

| b (Å) | 8.6081(6) |

| c (Å) | 11.9698(7) |

| α (°) | 90 |

| β (°) | 104.543(2) |

| γ (°) | 90 |

| Volume (V) (ų) | 1105.04(12) |

| Z (Molecules/Unit Cell) | 4 |

This table lists common chemical shift (δ) ranges for key protons and carbons in this compound derivatives dissolved in DMSO-d₆ or CDCl₃.[2][21]

| Nucleus | Functional Group | Typical Chemical Shift (ppm) |

| ¹H | NH (adjacent to aryl) | 7.60 – 8.20 (broad singlet) |

| NH (adjacent to ethyl) | 5.65 – 6.20 (broad singlet) | |

| Aromatic CH | 6.80 – 7.36 | |

| -CH₂ -CH₃ (Ethyl) | 3.40 – 3.70 (quartet) | |

| -CH₂-CH₃ (Ethyl) | 1.10 – 1.30 (triplet) | |

| ¹³C | C =S (Thione) | 178 – 184 |

| Aromatic C | 110 – 161 | |

| -CH₂ -CH₃ (Ethyl) | 38 – 42 | |

| -CH₂-CH₃ (Ethyl) | 13 – 16 |

This table shows common ions observed in positive-ion mode ESI-MS for structural confirmation. The exact mass is calculated for a representative formula C₁₀H₁₄N₂OS.

| Ion Formula | Description | Calculated Exact Mass (Da) |

| [M+H]⁺ | Protonated Molecule | 211.0929 |

| [M+Na]⁺ | Sodium Adduct | 233.0748 |

| [M+K]⁺ | Potassium Adduct | 249.0488 |

| [2M+H]⁺ | Protonated Dimer | 421.1786 |

Mandatory Visualizations

The following diagram illustrates a typical workflow for the synthesis and structural characterization of an this compound derivative.

Caption: General workflow for synthesis and structural characterization.

Many thiourea derivatives exhibit anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes, which are key to the arachidonic acid signaling pathway.[22][23] This diagram shows the pathway and the point of inhibition.

Caption: Inhibition of the COX-1 pathway by an this compound derivative.

References

- 1. mdpi.com [mdpi.com]

- 2. scispace.com [scispace.com]

- 3. benchchem.com [benchchem.com]

- 4. rigaku.com [rigaku.com]

- 5. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. NMR Spectroscopy [www2.chemistry.msu.edu]

- 8. azolifesciences.com [azolifesciences.com]

- 9. phys.libretexts.org [phys.libretexts.org]

- 10. A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products - Natural Product Reports (RSC Publishing) [pubs.rsc.org]

- 12. Synthesis, Characterization and Structural Study of New Ethyl Thiourea Compounds and the Preliminary Naked-Eye Sensors for Mercury (Hg) and Argentum (Ag) Metal Ions – Oriental Journal of Chemistry [orientjchem.org]

- 13. eas.org [eas.org]

- 14. X-ray Diffraction Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 15. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 16. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 17. mdpi.com [mdpi.com]

- 18. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 19. Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. asianpubs.org [asianpubs.org]

- 22. Synthesis and Investigation of Anti-Inflammatory Activity of New Thiourea Derivatives of Naproxen - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Secure Verification [farfar.pharmacy.bg.ac.rs]

Ethylenethiourea (ETU): A Comprehensive Technical Guide on the Metabolite of Ethylenebisdithiocarbamate (EBDC) Fungicides

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethylenethiourea (B1671646) (ETU) is a primary metabolite of the widely utilized ethylenebisdithiocarbamate (EBDC) fungicides, including mancozeb, maneb, and zineb. Its presence in food commodities and the environment is a significant concern due to its toxicological profile. This technical guide provides an in-depth analysis of ETU, covering its formation, analytical methodologies for its detection, and a detailed overview of its toxicological effects, with a focus on its mechanism of action on the thyroid gland. Quantitative data from pivotal studies are presented in structured tables for comparative analysis. Detailed experimental protocols for key analytical methods are provided, and complex biological and experimental workflows are visualized through Graphviz diagrams to facilitate a comprehensive understanding.

Introduction

Ethylenebisdithiocarbamate (EBDC) fungicides have been instrumental in agriculture for controlling a broad spectrum of fungal diseases on fruits, vegetables, and field crops. However, the degradation of these compounds, either through environmental weathering, food processing, or metabolic processes in living organisms, leads to the formation of ethylenethiourea (ETU).[1][2] ETU has garnered considerable attention from the scientific and regulatory communities due to its classification as a probable human carcinogen (Group B2) by the U.S. Environmental Protection Agency (EPA) and its established teratogenic and goitrogenic (thyroid-disrupting) properties.[3] Understanding the formation, detection, and toxicological implications of ETU is therefore critical for risk assessment and ensuring food safety.

Formation of Ethylenethiourea from EBDC Fungicides

The conversion of EBDC fungicides to ETU can occur through several pathways, including hydrolysis, oxidation, and thermal degradation. The general chemical transformation involves the removal of the metal ion (e.g., manganese in maneb, zinc in zineb) and the dithiocarbamate (B8719985) moieties, leading to the cyclization of the ethylene (B1197577) backbone to form the stable ETU molecule.

Analytical Methodologies for ETU Detection

Accurate quantification of ETU residues in various matrices is essential for monitoring and risk assessment. The most common analytical techniques employed are gas chromatography (GC) and high-performance liquid chromatography (HPLC), often coupled with mass spectrometry (MS).

Sample Preparation: QuEChERS Method

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted sample preparation technique for the analysis of pesticide residues in food.[1][4]

Experimental Protocol: QuEChERS for ETU in Produce

-

Sample Homogenization: Weigh 10-15 g of a representative portion of the food sample into a blender and homogenize.

-

Extraction:

-

Transfer 10 g of the homogenized sample into a 50 mL centrifuge tube.

-

Add 10 mL of acetonitrile.

-

Add internal standards if necessary.

-

Add a salt mixture, typically containing magnesium sulfate (B86663) (MgSO₄) and sodium chloride (NaCl), and buffering salts.[1]

-

Cap the tube and shake vigorously for 1 minute.

-

Centrifuge at ≥3000 rpm for 5 minutes.

-

-

Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

-

Transfer an aliquot (e.g., 1 mL) of the upper acetonitrile layer to a 2 mL microcentrifuge tube.

-

Add a mixture of anhydrous MgSO₄ and primary secondary amine (PSA) sorbent.

-

Vortex for 30 seconds.

-

Centrifuge at high speed for 2-5 minutes.[4]

-

-

Final Extract:

-

The supernatant is the final extract. Transfer it to an autosampler vial for analysis by LC-MS/MS or GC-MS.

-

High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)

HPLC-MS/MS is a highly sensitive and selective method for the determination of ETU in food matrices.[2]

Experimental Protocol: HPLC-MS/MS Analysis of ETU

-

HPLC System: A standard HPLC system equipped with a C18 reversed-phase column is typically used.

-

Mobile Phase: A gradient elution with water and methanol (B129727) or acetonitrile, often with a small amount of formic acid or ammonium (B1175870) acetate (B1210297) to improve ionization.

-

Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.

-

Detection: Multiple Reaction Monitoring (MRM) is used for quantification and confirmation, monitoring at least two precursor-to-product ion transitions for ETU.[2]

-

Limit of Quantitation (LOQ): LOQs in the range of 5 ng/g can be achieved in various food matrices.[2]

Gas Chromatography (GC)

GC-based methods often require derivatization of the polar ETU molecule to improve its volatility and chromatographic behavior.

Experimental Protocol: GC Analysis of ETU

-

Extraction and Cleanup: As described in the QuEChERS protocol.

-

Derivatization: The extract is derivatized, for example, with 1-bromobutane (B133212) to form a less polar derivative.[5]

-

GC System: A gas chromatograph equipped with a capillary column (e.g., DB-Wax).

-

Detector: A nitrogen-phosphorus detector (NPD) or a mass spectrometer (MS) is used for detection.[6]

-

Confirmation: If using a non-MS detector, confirmation on a second column with a different polarity is recommended.[6]

Quantitative Data

ETU Residue Levels in Food Commodities

Monitoring studies have generally found low levels of ETU in raw agricultural commodities. However, processing, such as cooking, can increase ETU levels due to the thermal degradation of parent EBDC residues.

| Commodity Category | Number of Samples | Detection Frequency (%) | Range of Detected ETU Levels (mg/kg) | Reference |

| Baby Foods (US FDA) | 864 | 7.5 | Up to 0.06 | [6] |

| Various Raw and Processed Foods (US Survey) | ~5700 | 18 | < 0.1 | [6] |

| Commercial Grape Juice (US) | 100 | 0 | < 0.005 | [6] |

| Various Foods (Canada, 1975-1985) | Not specified | Not specified | < 0.05 in processed products | [6] |

Table 1: Summary of ETU Residue Levels in Various Food Monitoring Studies.

Toxicological Data

The toxicity of ETU has been extensively studied in animal models. The primary target organ is the thyroid gland.

| Species | Study Duration | NOAEL (mg/kg bw/day) | LOAEL (mg/kg bw/day) | Key Effects at LOAEL | Reference |

| Rat | 90 days | 50 ppm (~2.5) | 100 ppm (~5) | Slight thyroid hyperplasia | [7] |

| Rat | 6 months | 25 ppm (1.25) | Not specified | - | [7] |

| Rat | 1 year | Not established | 5 ppm (0.25) | Thyroid hyperplasia | [7] |

| Rat (adult-only exposure) | Chronic | Not established | 83 ppm (4.1) | Thyroid follicular cell hyperplasia | [7] |

| Mouse | 90 days | 10 ppm (1.72 M, 2.38 F) | 100 ppm | Thyroid hyperplasia, increased liver weight (females) | [7] |

| Mouse (developmental) | Gestation | 330 ppm (~49.5) | 1000 ppm (~150) | Reduced pup survival and body weight | [7] |

Table 2: Summary of No-Observed-Adverse-Effect-Level (NOAEL) and Lowest-Observed-Adverse-Effect-Level (LOAEL) for Ethylenethiourea. (M: Male, F: Female)

Animal Metabolism Data

Studies in rats have shown that ETU is readily absorbed and rapidly excreted, primarily in the urine.

| Species | Dose | Route | Time Post-Dosing | % of Dose in Urine | % of Dose in Feces | Key Metabolites | Reference |

| Pregnant Rat | 100 mg/kg (¹⁴C-ETU) | Oral | 24 hours | 80.2 | Not specified | Unchanged ETU, several radioactive metabolites | [8] |

Table 3: Summary of a Metabolic Fate Study of Ethylenethiourea in Rats.

Toxicology and Mechanism of Action

Thyroid Toxicity

The primary mechanism of ETU-induced thyroid toxicity is the inhibition of the enzyme thyroid peroxidase (TPX).[5][9] TPX is a key enzyme in the synthesis of thyroid hormones, catalyzing both the iodination of tyrosine residues on thyroglobulin and the coupling of these iodinated tyrosines to form thyroxine (T4) and triiodothyronine (T3).

Inhibition of TPX by ETU leads to a decrease in the synthesis of T3 and T4.[9] This reduction in circulating thyroid hormones disrupts the negative feedback loop to the hypothalamus and pituitary gland. Consequently, the pituitary gland increases its secretion of thyroid-stimulating hormone (TSH). Chronic stimulation of the thyroid gland by elevated TSH levels can lead to thyroid follicular cell hyperplasia, hypertrophy, and ultimately, the formation of thyroid tumors.[10]

Carcinogenicity and Teratogenicity

ETU is classified as a probable human carcinogen (Group B2) by the U.S. EPA based on the induction of thyroid tumors in rats.[3] It is also a potent teratogen in rats, causing a variety of malformations, particularly in the central nervous system, at doses that do not cause maternal toxicity.[7]

Conclusion

Ethylenethiourea remains a compound of significant interest in the fields of toxicology, food safety, and drug development due to its formation from widely used EBDC fungicides and its inherent toxicity. A thorough understanding of its formation pathways, the availability of robust and sensitive analytical methods for its detection, and a clear elucidation of its mechanisms of toxicity are paramount for effective risk assessment and management. The data and protocols presented in this guide offer a comprehensive resource for professionals working in these areas. Continued monitoring of ETU residues in the food supply and further research into its long-term health effects in humans are warranted.

References

- 1. QuEChERS: Home [quechers.eu]

- 2. researchgate.net [researchgate.net]

- 3. cms.mz-at.de [cms.mz-at.de]

- 4. QuEChERS Method Simplified: Key Steps and Applications | Separation Science [sepscience.com]

- 5. researchgate.net [researchgate.net]

- 6. fao.org [fao.org]

- 7. askthenerd.com [askthenerd.com]

- 8. Metabolic fate of ethylenethiourea in pregnant rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Mechanism of thyroid peroxidase inhibition by ethylenethiourea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Effects of prolonged ethylene thiourea ingestion on the thyroid of the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

Abiotic Degradation Pathways of Ethylenethiourea in Soil and Water: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethylenethiourea (B1671646) (ETU), a primary degradation product of ethylene (B1197577) bis-dithiocarbamate (EBDC) fungicides, is a compound of significant environmental and toxicological concern. Understanding its fate in the environment is crucial for accurate risk assessment. This technical guide provides an in-depth overview of the abiotic degradation pathways of ETU in soil and water. It details the primary mechanisms of hydrolysis, photolysis, and oxidation, supported by quantitative data, detailed experimental protocols, and visual representations of the key processes. This document is intended to serve as a comprehensive resource for researchers and professionals involved in environmental science and drug development.

Introduction

Ethylenethiourea (ETU) is formed from the degradation of widely used EBDC fungicides such as mancozeb, maneb, and zineb.[1][2] Due to its potential carcinogenicity and goitrogenic effects, the presence and persistence of ETU in soil and water are of considerable concern.[3] While microbial degradation plays a significant role in the overall environmental fate of ETU, abiotic processes are fundamental in determining its persistence, particularly in environments where microbial activity is limited.[4][5] This guide focuses exclusively on the abiotic degradation pathways of ETU.

Primary Abiotic Degradation Pathways

The primary abiotic degradation pathways for ethylenethiourea in soil and water are hydrolysis, photolysis, and chemical oxidation. These processes can occur simultaneously and are influenced by various environmental factors such as pH, temperature, and the presence of sensitizers or oxidants. The main degradation product often identified is ethyleneurea (EU).[1]

Hydrolysis

Hydrolysis is a chemical process in which a molecule is cleaved into two parts by the addition of a molecule of water. The rate of hydrolysis of ETU is significantly influenced by pH and temperature.

Quantitative Data for Hydrolysis

Studies have shown that ETU is relatively stable to hydrolysis under neutral and acidic conditions at ambient temperatures.[4][5] However, the rate can increase under alkaline conditions and at elevated temperatures.

| pH | Temperature (°C) | Half-life (t½) | Reference |

| 4, 7, 9 | 50 | > 5 days (stable) | [1][6] |

| 7 | 20 | > 150 days (in tap water) | [5] |

| Sterile Water (natural pH) | Tropical Conditions | 99 hours | [3] |

Experimental Protocol for Hydrolysis Studies (Adapted from OECD Guideline 111)

This protocol outlines a procedure to determine the rate of hydrolysis of ETU as a function of pH.[4][7][8]

Objective: To determine the hydrolysis rate of ETU in sterile aqueous buffer solutions at different pH values and temperatures.

Materials:

-

Ethylenethiourea (analytical standard)

-

Sterile aqueous buffer solutions: pH 4.0 (e.g., citrate (B86180) buffer), pH 7.0 (e.g., phosphate (B84403) buffer), and pH 9.0 (e.g., borate (B1201080) buffer)[6]

-

Sterile, sealed glass vessels (e.g., ampoules or screw-cap tubes)

-

Constant temperature chamber or water bath

-

HPLC-UV or LC-MS/MS system for analysis

-

Reagents for analytical method (e.g., HPLC-grade solvents, standards)

Procedure:

-

Preparation of Test Solutions:

-

Prepare a stock solution of ETU in a suitable solvent (e.g., methanol).

-

Add a small aliquot of the stock solution to each sterile buffer solution to achieve a final concentration not exceeding 0.01 M or half of its water solubility.[6]

-

Dispense the test solutions into the sterile glass vessels and seal them.

-

-

Incubation:

-

Place the sealed vessels in a constant temperature environment (e.g., 25°C and 50°C) in the dark to prevent photolysis.[6]

-

At predetermined time intervals, remove replicate vessels for analysis. The sampling frequency should be sufficient to define the degradation curve (at least 5 time points).

-

-

Analysis:

-

Analyze the concentration of ETU and the formation of ethyleneurea (EU) in each sample using a validated analytical method (see Section 6).

-

-

Data Analysis:

-

Plot the natural logarithm of the ETU concentration versus time.

-

If the plot is linear, determine the first-order rate constant (k) from the slope of the regression line.

-

Calculate the half-life (t½) using the formula: t½ = ln(2) / k.

-

If temperature studies are conducted, an Arrhenius plot of ln(k) versus 1/T can be used to determine the activation energy.[9]

-

Photolysis

Photolysis is the degradation of a compound by light. The rate of photolysis depends on the light intensity, the wavelength of light, and the presence of photosensitizers.

Quantitative Data for Photolysis

Direct photolysis of ETU in pure water is generally slow. However, the presence of photosensitizers, such as acetone (B3395972) or naturally occurring substances in water, can significantly accelerate its degradation.[10] Advanced oxidation processes involving UV light, such as UV/H₂O₂, show high mineralization efficiency.[11]

| Condition | Mineralization/Degradation | Time (min) | Reference |

| UV/H₂O₂ ([H₂O₂]₀ = 400 mg/L) | ~77% mineralization | 120 | [11] |

| Photo-Fenton ([H₂O₂]₀ = 800 mg/L, [Fe²⁺] = 400 mg/L) | ~70% mineralization | 120 | [11] |

Experimental Protocol for Photolysis Studies

This protocol describes a method for determining the photodegradation rate of ETU in water and estimating the quantum yield using chemical actinometry.

Objective: To measure the rate of ETU photodegradation and determine its quantum yield.

Materials:

-

ETU solution in sterile, purified water

-

Photoreactor with a specific light source (e.g., mercury vapor lamp, xenon arc lamp)

-

Quartz or borosilicate glass reaction vessels

-

Chemical actinometer (e.g., potassium ferrioxalate)[12][13][14]

-

Spectrophotometer

-

HPLC-UV or LC-MS/MS system

Procedure:

-

Actinometry (Photon Flux Determination):

-

Prepare the actinometer solution (e.g., 0.006 M potassium ferrioxalate (B100866) in 0.05 M H₂SO₄) in the dark.[13]

-

Irradiate the actinometer solution in the photoreactor for short, defined time intervals.

-

At each interval, take an aliquot and develop the color by adding a solution of 1,10-phenanthroline (B135089) and buffer.[12]

-

Measure the absorbance at 510 nm and calculate the concentration of Fe²⁺ formed using a calibration curve.

-

Calculate the photon flux (light intensity) of the reactor system based on the rate of Fe²⁺ formation and the known quantum yield of the actinometer at the lamp's emission wavelength.[15]

-

-

ETU Photodegradation:

-

Place the ETU solution in the photoreactor under the same conditions as the actinometry.

-

Irradiate the solution and collect samples at various time points.

-

Analyze the samples for ETU and EU concentrations.

-

-

Data Analysis:

-

Calculate the photodegradation rate constant and half-life as described for hydrolysis.

-

The quantum yield (Φ) of ETU degradation can be calculated by comparing its degradation rate to the photon flux determined by actinometry.

-

Abiotic Degradation in Soil

In soil, abiotic degradation of ETU can occur, although it is generally considered to be a minor pathway compared to microbial degradation.[4][5] To study abiotic processes in isolation, soil must be sterilized.

Quantitative Data for Abiotic Degradation in Soil

Abiotic degradation in soil is significantly slower than biotic degradation.

| Soil Condition | Half-life (t½) | Reference |

| Tyndallized (sterile) soil | 28 hours | [3] |

| Active (non-sterile) soil | 1.5 hours | [3] |

| Soil sterilized with NaN₃ at 20°C | Stable over 150 days | [5] |

Experimental Protocol for Abiotic Degradation in Soil

This protocol provides a method for assessing the abiotic degradation of ETU in sterilized soil.

Objective: To determine the rate of abiotic degradation of ETU in soil.

Materials:

-